![molecular formula C12H11N3O4 B5697609 3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone, commonly known as NPEP, is an organic compound that has been widely used in scientific research due to its unique chemical properties. NPEP is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The mechanism of action of NPEP involves the inhibition of DPP-IV, which is a key enzyme in the regulation of glucose metabolism. By inhibiting DPP-IV, NPEP can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose control.
Biochemical and Physiological Effects:
NPEP has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose control and insulin sensitivity in animal models of diabetes. NPEP has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPEP has several advantages for lab experiments. It is a highly specific inhibitor of DPP-IV and has been shown to be effective in animal models of diabetes. However, NPEP has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its potency and selectivity can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on NPEP. One area of interest is the development of more potent and selective inhibitors of DPP-IV. Another area of interest is the use of NPEP as a fluorescent probe for the detection of metal ions in biological systems. Finally, there is interest in exploring the potential therapeutic applications of NPEP in the treatment of diabetes and other metabolic disorders.
In conclusion, NPEP is a unique organic compound that has been widely used in scientific research due to its potent inhibition of DPP-IV and its fluorescent properties. While it has several advantages for lab experiments, it also has some limitations. Future research on NPEP will likely focus on developing more potent and selective inhibitors of DPP-IV and exploring its potential therapeutic applications.
Métodos De Síntesis
NPEP can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with piperazine and acetic anhydride. The reaction mixture is then heated under reflux to form the final product, NPEP. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
NPEP has been used in various scientific research studies due to its unique chemical properties. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. NPEP has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propiedades
IUPAC Name |
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-11(7-10-12(17)14-6-5-13-10)8-1-3-9(4-2-8)15(18)19/h1-4,7,13H,5-6H2,(H,14,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBWIKQMKKURW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(4-nitrophenyl)-2-oxoethylidene]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


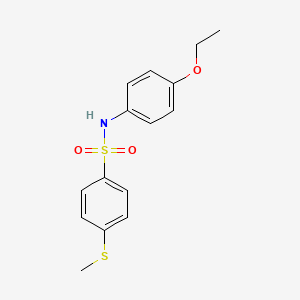
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
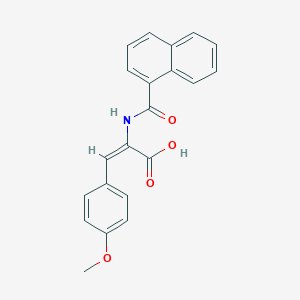
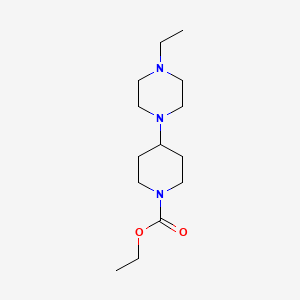
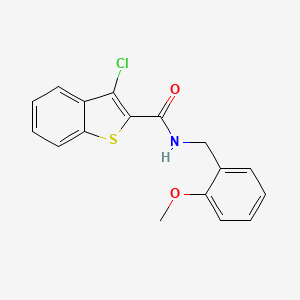
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
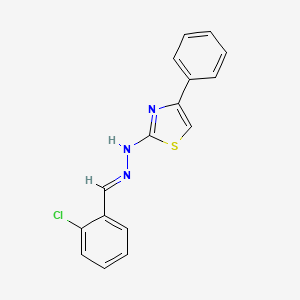
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
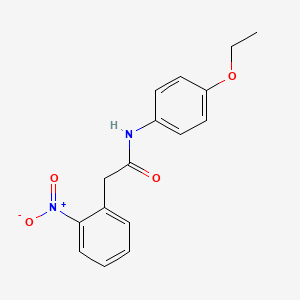
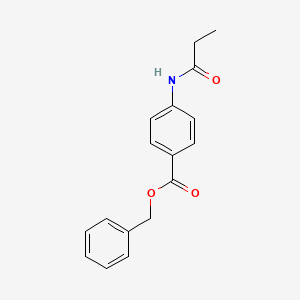
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)